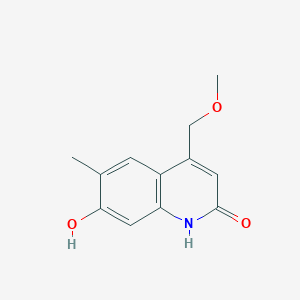
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxymethyl group at the 4th position, and a methyl group at the 6th position on the quinolinone ring. These structural modifications contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinolinones.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, which can further undergo additional modifications to yield a wide range of derivatives .
科学的研究の応用
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting hydroxyl radicals and DNA damage.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as biodegradable polymers and optical materials.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, its ability to act as a fluorescent probe is due to its interaction with hydroxyl radicals, leading to fluorescence emission. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methyl-2(1H)-quinolone: A similar compound with a hydroxy group at the 7th position and a methyl group at the 4th position.
7-Hydroxy-4-methylcoumarin: Another related compound with a coumarin structure and similar functional groups.
Uniqueness
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group at the 4th position and the combination of hydroxy and methyl groups at the 7th and 6th positions, respectively, differentiate it from other quinolinone derivatives.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
7-hydroxy-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-7-3-9-8(6-16-2)4-12(15)13-10(9)5-11(7)14/h3-5,14H,6H2,1-2H3,(H,13,15) |
InChIキー |
JCKZAYWKDMRASP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1O)NC(=O)C=C2COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
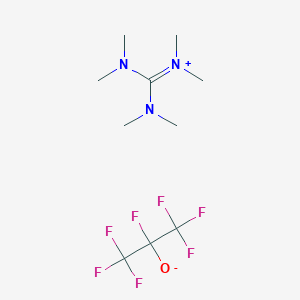
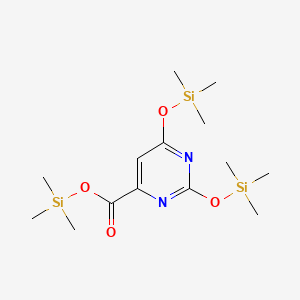
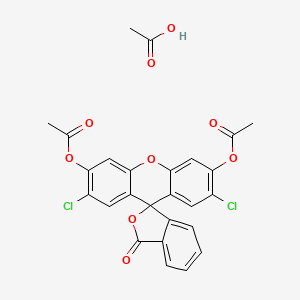
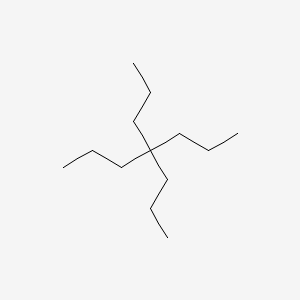
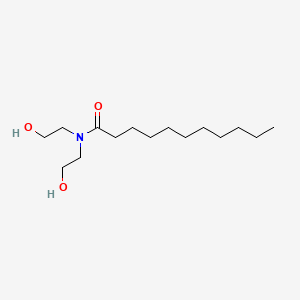
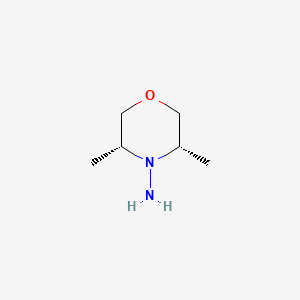
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
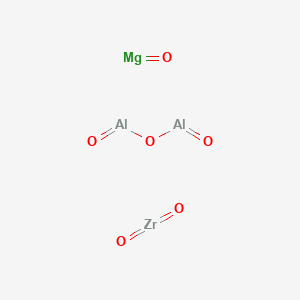
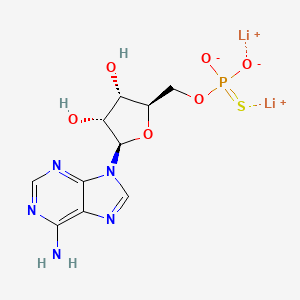
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
